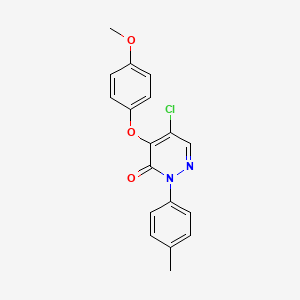
5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone (5-Cl-MPPMP) is a synthetic compound with a wide range of applications in the field of scientific research. It has been studied for its biochemical and physiological effects, as well as its potential for use in various lab experiments.
Applications De Recherche Scientifique
Overview
The chemical compound 5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)-3(2H)-pyridazinone is of significant interest in scientific research due to its potential applications in various fields. Although direct studies on this specific compound are scarce, insights can be derived from research on structurally related compounds and their biological activities, such as chlorogenic acids, pyridazinone derivatives, and other phenolic compounds. These substances share common structural features or functional groups, allowing for extrapolation of potential applications.
Potential Therapeutic Applications
Research on chlorogenic acids, a group of phenolic compounds similar in structure to the compound , indicates a wide range of therapeutic applications. Chlorogenic acids have been noted for their antioxidant, anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. These properties suggest that this compound could have applications in treating metabolic syndrome and associated disorders, including cardiovascular diseases and diabetes (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Antimicrobial and Antioxidant Properties
The antimicrobial activity of chlorogenic acid against a wide range of organisms suggests that derivatives like this compound might also possess similar properties, making them potential candidates for the development of new antimicrobial agents. Additionally, the antioxidant activity of chlorogenic acid, especially against lipid oxidation, highlights the potential of this compound in food preservation and the development of dietary supplements and functional foods (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
COX-2 Inhibition for Anti-inflammatory Purposes
The pyridazinone scaffold, as seen in ABT-963, a vicinally disubstituted pyridazinone acting as a potent and selective COX-2 inhibitor, suggests that this compound could potentially exhibit anti-inflammatory properties. This application is particularly relevant in the treatment of arthritis and pain management, highlighting the compound's significance in pharmaceutical research (Asif, 2016).
Environmental Remediation
Research on redox mediators and the treatment of organic pollutants with oxidoreductive enzymes points towards the environmental applications of phenolic compounds. Given the structural similarities, this compound may also find use in environmental science, particularly in the remediation of polluted water through the degradation of synthetic dyes and other organic pollutants. This suggests a role in reducing environmental pollution and safeguarding aquatic ecosystems (Husain & Husain, 2007).
Propriétés
IUPAC Name |
5-chloro-4-(4-methoxyphenoxy)-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-12-3-5-13(6-4-12)21-18(22)17(16(19)11-20-21)24-15-9-7-14(23-2)8-10-15/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCQCCQZOQVQKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(Benzenesulfonyl)piperidine-3-carbonyl]-4-(prop-2-yn-1-yl)-1,4-diazepane](/img/structure/B2717344.png)
![2-Chloro-N-[2-(2-methoxyphenoxy)propyl]pyridine-4-carboxamide](/img/structure/B2717345.png)

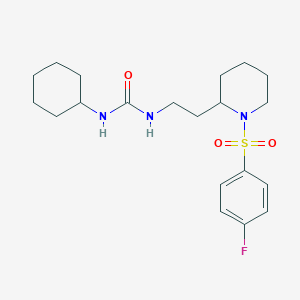
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2717349.png)
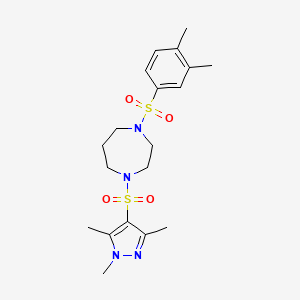
![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-phenylazetidine-1-carboxamide](/img/structure/B2717357.png)

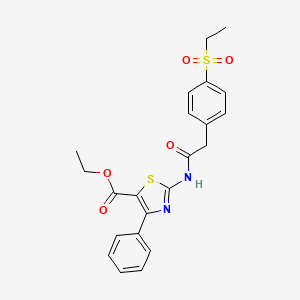

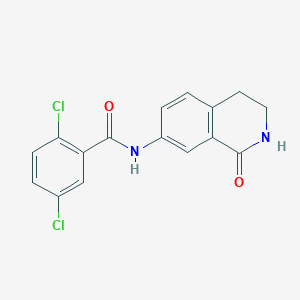
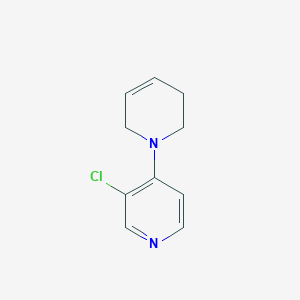
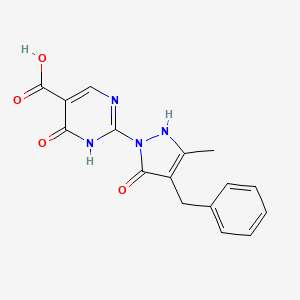
![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide](/img/structure/B2717365.png)